Methyl 5-(4-formylphenyl)furan-2-carboxylate

Description

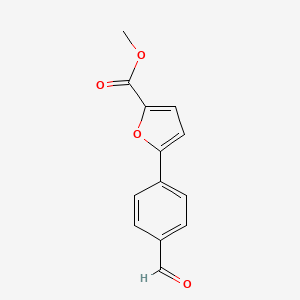

Methyl 5-(4-formylphenyl)furan-2-carboxylate is a furan-based ester derivative featuring a 4-formylphenyl substituent at the 5-position of the furan ring.

Properties

CAS No. |

400746-13-6 |

|---|---|

Molecular Formula |

C13H10O4 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

methyl 5-(4-formylphenyl)furan-2-carboxylate |

InChI |

InChI=1S/C13H10O4/c1-16-13(15)12-7-6-11(17-12)10-4-2-9(8-14)3-5-10/h2-8H,1H3 |

InChI Key |

OFPQJVONQIUFLD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Biological Activity

Methyl 5-(4-formylphenyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a furan ring substituted with a formylphenyl group. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with appropriate aldehydes or carboxylic acids. Various methods have been reported, including palladium-catalyzed reactions which enhance yields and selectivity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. It has been tested against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (African green monkey kidney cells). The compound showed significant cytotoxic effects, with IC50 values indicating potent activity against these cell lines.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 62.37 |

| HepG2 | 75.00 |

| Vero | 100.00 |

These findings suggest that this compound could serve as a lead compound for further development in cancer therapy.

Antimicrobial Activity

The compound also exhibits promising antimicrobial activity. In vitro tests against both Gram-positive and Gram-negative bacteria have shown effective inhibition, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.00 |

| Escherichia coli | 250 |

These results highlight the potential of this compound as an antimicrobial agent, particularly against resistant bacterial strains.

The precise mechanism underlying the biological activities of this compound remains under investigation. However, it is hypothesized that its activity may be linked to the inhibition of key enzymes involved in cancer cell proliferation and bacterial metabolism.

Case Studies

- Cytotoxicity in Cancer Cells : A study involving the treatment of HeLa cells with varying concentrations of this compound demonstrated a dose-dependent reduction in cell viability, supporting its potential use as an anticancer agent.

- Antibacterial Efficacy : Another study reported that this compound effectively inhibited the growth of Staphylococcus aureus at low concentrations, suggesting its utility in treating infections caused by this pathogen.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of the furan ring significantly impacts solubility, crystallinity, and intermolecular interactions. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 2-fluoro-4-nitro substituent in the fluorinated analog enhances crystallinity due to strong stacking interactions between aromatic rings, as confirmed by SC-XRD . This contrasts with the 4-formyl group in the target compound, which may introduce polar interactions but reduce stacking efficiency.

- Hydroxy/Methoxy Substitution : Hydroxyl and methoxy groups improve solubility but reduce crystallinity, as seen in compound 1 (C₁₅H₁₆O₆), which forms hydrogen bonds in solution .

Structural and Crystallographic Analysis

- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Crystal System: Monoclinic (space group P2₁/c) with planar molecular geometry. Intermolecular Interactions: Dominated by π-π stacking (C···C contacts: 8.9% of Hirshfeld surface) and weak CH···O/F bonds . Thermal Stability: High melting point (>200°C) due to rigid packing .

Hydroxy/Methoxy Analogs :

Structure-Activity Relationship (SAR) :

- EWGs (e.g., NO₂, F): Enhance target binding but reduce solubility.

- Hydrophilic Groups (e.g., OH, OMe): Improve solubility but may reduce membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.